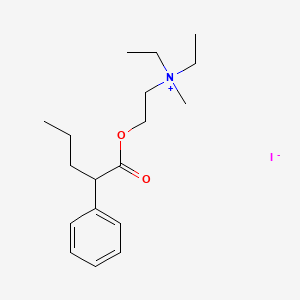
Ammonium, diethyl(2-hydroxyethyl)methyl-, iodide, 2-phenylvalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide is a chemical compound with the molecular formula C18H30INO2 and a molecular weight of 419.341 g/mol. It is known for its unique structure, which includes a phenylpentanoyloxy group and an azanium iodide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a suitable precursor, such as diethyl malonate, by reaction with a strong base like sodium ethoxide in ethanol . The enolate ion then undergoes alkylation with an alkyl halide, such as an iodide, to form the desired product. The reaction conditions must be carefully controlled to ensure the formation of the correct product and to avoid side reactions.
Análisis De Reacciones Químicas
Diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phenyl group in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
Diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals
Mecanismo De Acción
The mechanism of action of diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide involves its interaction with specific molecular targets. The azanium iodide moiety can interact with negatively charged sites on biomolecules, while the phenylpentanoyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide can be compared with other similar compounds, such as:
Diethyl-methyl-[2-(2-phenylbutanoyloxy)ethyl]azanium iodide: This compound has a similar structure but with a butanoyloxy group instead of a pentanoyloxy group.
Diethyl-methyl-[2-(2-phenylhexanoyloxy)ethyl]azanium iodide: This compound has a hexanoyloxy group, making it slightly larger than the pentanoyloxy derivative.
The uniqueness of diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
73664-05-8 |
|---|---|
Fórmula molecular |
C18H30INO2 |
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C18H30NO2.HI/c1-5-11-17(16-12-9-8-10-13-16)18(20)21-15-14-19(4,6-2)7-3;/h8-10,12-13,17H,5-7,11,14-15H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
IWFHTCWXMSUCRH-UHFFFAOYSA-M |
SMILES canónico |
CCCC(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















